Ethyl 2-chloro-4-methylquinoline-3-carboxylate
Overview
Description
Ethyl 2-chloro-4-methylquinoline-3-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antibacterial, antimalarial, and anticancer activities .
Preparation Methods
The synthesis of ethyl 2-chloro-4-methylquinoline-3-carboxylate typically involves a multi-step process. One common method starts with the Friedlander condensation of o-aminobenzophenones with diethylmalonate to form ethyl 2-oxoquinoline-3-carboxylates. These intermediates are then chlorinated using phosphorus oxychloride (POCl3) to yield ethyl 2-chloroquinoline-3-carboxylates . Industrial production methods often employ similar synthetic routes but may include optimizations for higher yields and cost-effectiveness.
Chemical Reactions Analysis
Ethyl 2-chloro-4-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of different quinoline derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to yield dihydroquinolines.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-chloro-4-methylquinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Medicine: Research on this compound contributes to the development of new therapeutic agents targeting various diseases.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-4-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication and cell division. This inhibition can lead to the disruption of cellular processes in bacteria or cancer cells, resulting in their death . The exact molecular pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 2-chloro-4-methylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug that also has potential anticancer properties.
Camptothecin: A quinoline alkaloid with potent anticancer activity.
Mepacrine: Another antimalarial compound with diverse biological activities.
What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chloro and methyl groups at specific positions on the quinoline ring can affect its interaction with molecular targets and its overall pharmacological profile.
Properties
IUPAC Name |
ethyl 2-chloro-4-methylquinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-3-17-13(16)11-8(2)9-6-4-5-7-10(9)15-12(11)14/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGLNYFWXYUXFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251902-62-2 | |
Record name | ethyl 2-chloro-4-methylquinoline-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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